N-(PHENYLSULFONYLMETHYL)BENZAMIDE
Overview
Description
N-(PHENYLSULFONYLMETHYL)BENZAMIDE is an organic compound with the molecular formula C14H13NO3S. It is a benzamide derivative where the benzamide moiety is substituted with a phenylsulfonylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PHENYLSULFONYLMETHYL)BENZAMIDE can be achieved through several methods. One common approach involves the Buchwald-Hartwig coupling reaction. This reaction typically uses a palladium catalyst, a base, and a solvent to couple an amine with an aryl halide . Another method involves the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .
Industrial Production Methods
For industrial production, the Buchwald-Hartwig coupling reaction is often preferred due to its high yield, good purity, and the availability of reaction raw materials. This method is suitable for large-scale production and can be optimized for better efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(PHENYLSULFONYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(PHENYLSULFONYLMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(PHENYLSULFONYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory and immune responses. This inhibition can lead to the induction of apoptosis in certain cancer cells by preventing the breakdown of I-kB, an inhibitor of NF-kB .
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonylmethyl)benzamide
- N-(TRIPHENYLPHOSPHORANYLIDENE)BENZAMIDE
- N-METHYL-2-(PHENYLSULFONYLMETHYL)BENZYLAMINE HYDROBROMIDE
Uniqueness
N-(PHENYLSULFONYLMETHYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB activation and induce apoptosis sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(benzenesulfonylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)15-11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBAKLWXJLCMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76965-50-9 | |
Record name | N-(PHENYLSULFONYLMETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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